molecular formula C10H16N2O6 B12365349 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12365349
M. Wt: 260.24 g/mol
InChI Key: PVSYIRALWWHXFG-ZOQUXTDFSA-N
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Description

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and a methoxy group attached to an oxolan ring, along with a diazinane-dione moiety. Its molecular formula is C10H14N2O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the use of D-arabinofuranose derivatives as starting materials. The synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-arabinofuranose are protected using benzoyl or acetyl groups.

    Formation of Oxolan Ring: The protected sugar is then subjected to cyclization reactions to form the oxolan ring.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Formation of Diazinane-Dione Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like crystallization, chromatography, and recrystallization to obtain the desired compound with high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, amines, or thiols

Major Products

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of substituted oxolan derivatives

Scientific Research Applications

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

    Pathways: It modulates biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h5,7-9,13,15H,2-4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1

InChI Key

PVSYIRALWWHXFG-ZOQUXTDFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O

Canonical SMILES

COC1C(C(OC1N2CCC(=O)NC2=O)CO)O

Origin of Product

United States

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